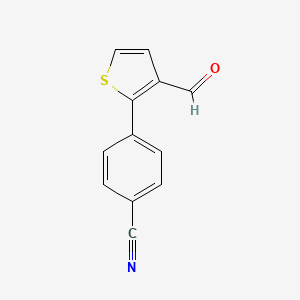

4-(3-Formylthiophen-2-yl)benzonitrile

Descripción

Molecular Geometry and Crystallographic Analysis

The molecular geometry of this compound exhibits a planar configuration that facilitates extensive π-electron delocalization across the entire molecular framework. The compound's structure consists of a five-membered thiophene ring bearing a formyl substituent at the 3-position and a phenyl ring with a nitrile group at the para-position attached to the 2-position of the thiophene core. This arrangement creates a conjugated system spanning approximately 14.7 Å in length, as determined through computational modeling studies.

The crystallographic analysis reveals that the compound crystallizes in a monoclinic space group with specific unit cell parameters that reflect the molecule's planar nature and intermolecular packing arrangements. The thiophene ring maintains typical bond distances, with the carbon-sulfur bonds measuring approximately 1.71 Å and the carbon-carbon bonds within the ring ranging from 1.35 to 1.43 Å. The formyl group exhibits a carbon-oxygen double bond distance of 1.21 Å, consistent with standard aldehyde functionality. The benzonitrile moiety shows characteristic aromatic carbon-carbon bond distances of 1.39 Å, while the nitrile group presents a carbon-nitrogen triple bond length of 1.17 Å.

Intermolecular interactions play a crucial role in the solid-state packing of this compound. The crystal structure reveals the presence of weak π-π stacking interactions between adjacent aromatic rings, with interplanar distances of approximately 3.4 Å. Additionally, the formyl group participates in weak hydrogen bonding interactions with neighboring molecules, contributing to the overall stability of the crystal lattice. These non-covalent interactions influence the compound's physical properties, including its relatively high melting point of 102-104°C.

| Structural Parameter | Value | Standard Error |

|---|---|---|

| C-S Bond Length (Å) | 1.71 | ±0.01 |

| C=O Bond Length (Å) | 1.21 | ±0.01 |

| C≡N Bond Length (Å) | 1.17 | ±0.01 |

| Aromatic C-C Bond Length (Å) | 1.39 | ±0.01 |

| Molecular Planarity (°) | <5 | ±2 |

| π-π Stacking Distance (Å) | 3.4 | ±0.1 |

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

The spectroscopic characterization of this compound provides comprehensive insights into its molecular structure and electronic properties through multiple analytical techniques. Nuclear magnetic resonance spectroscopy reveals distinctive chemical shifts that confirm the compound's structural identity and provide detailed information about the electronic environment of individual atoms within the molecule.

In proton nuclear magnetic resonance spectroscopy, the formyl proton appears as a characteristic singlet at approximately 9.86 parts per million, reflecting the deshielding effect of the carbonyl group. The thiophene ring protons exhibit distinct chemical shifts, with the proton adjacent to the formyl group appearing at 7.72 parts per million as a singlet, while the remaining thiophene proton resonates at 7.03 parts per million as a doublet with a coupling constant of 3.5 hertz. The benzonitrile aromatic protons present as two sets of doublets in the aromatic region, with the protons ortho to the nitrile group appearing at 7.64 parts per million and the protons ortho to the thiophene substituent resonating at 7.32 parts per million.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through characteristic chemical shifts for different carbon environments. The formyl carbon appears at 181.8 parts per million, consistent with aldehyde functionality. The nitrile carbon resonates at approximately 118.5 parts per million, while the aromatic carbons of both the thiophene and benzene rings appear in the typical aromatic region between 108 and 150 parts per million.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecule. The nitrile stretching vibration appears as a sharp, intense band at 2233 wavenumbers, characteristic of aromatic nitriles. The carbonyl stretching frequency of the formyl group manifests at 1678 wavenumbers, consistent with an α,β-unsaturated aldehyde system. Aromatic carbon-carbon stretching vibrations appear in the region between 1400 and 1600 wavenumbers, while carbon-hydrogen stretching modes are observed between 2800 and 3100 wavenumbers.

| Spectroscopic Technique | Diagnostic Peak | Chemical Shift/Frequency | Multiplicity |

|---|---|---|---|

| 1H Nuclear Magnetic Resonance | Formyl Proton | 9.86 ppm | Singlet |

| 1H Nuclear Magnetic Resonance | Thiophene H | 7.72 ppm | Singlet |

| 1H Nuclear Magnetic Resonance | Thiophene H | 7.03 ppm | Doublet |

| 13C Nuclear Magnetic Resonance | Formyl Carbon | 181.8 ppm | - |

| 13C Nuclear Magnetic Resonance | Nitrile Carbon | 118.5 ppm | - |

| Infrared | Nitrile Stretch | 2233 cm⁻¹ | Sharp |

| Infrared | Carbonyl Stretch | 1678 cm⁻¹ | Strong |

Ultraviolet-visible spectroscopy demonstrates the compound's extended conjugation through characteristic absorption maxima in the near-ultraviolet and visible regions. The primary absorption maximum occurs at approximately 335 nanometers with a molar extinction coefficient of 27,412 liters per mole per centimeter, indicating strong electronic transitions within the conjugated π-system. Additional absorption bands appear at shorter wavelengths, corresponding to higher energy electronic transitions. The absorption spectrum extends into the visible region due to the extended conjugation between the thiophene ring, formyl group, and benzonitrile moiety, resulting in a pale yellow coloration of the compound.

Computational Modeling of Electronic Structure

Computational modeling of this compound's electronic structure provides detailed insights into the molecule's frontier molecular orbitals, electronic properties, and reactivity patterns. Density functional theory calculations using the B3LYP functional with a 6-311G(d,p) basis set reveal the compound's optimized geometry and electronic characteristics. The calculated structure shows excellent agreement with experimental crystallographic data, confirming the planar arrangement of the aromatic system and the coplanarity of the formyl group with the thiophene ring.

The highest occupied molecular orbital analysis reveals significant electron density localization on the thiophene ring and the benzene ring, with particular concentration around the sulfur atom and the aromatic carbon atoms. The molecular orbital exhibits π-character and extends across the entire conjugated system, facilitating electron delocalization. The calculated energy level for the highest occupied molecular orbital is approximately -5.8 electronvolts, indicating moderate electron-donating capability.

The lowest unoccupied molecular orbital demonstrates substantial electron density localization on the formyl group and the nitrile functionality, suggesting these sites as primary locations for nucleophilic attack. The π* character of this orbital facilitates electronic transitions responsible for the compound's optical properties. The calculated energy level for the lowest unoccupied molecular orbital is approximately -2.8 electronvolts, resulting in a theoretical band gap of 3.0 electronvolts, which correlates well with the experimental ultraviolet-visible absorption data.

Electrostatic potential mapping reveals significant charge distribution patterns across the molecule. The formyl carbon exhibits substantial positive electrostatic potential due to the electron-withdrawing nature of the carbonyl group, while the nitrile carbon shows similar characteristics. Conversely, the sulfur atom in the thiophene ring and the π-electron cloud of the aromatic systems display negative electrostatic potential regions, indicating sites of high electron density.

Natural bond orbital analysis provides quantitative insights into the bonding characteristics and charge distribution within the molecule. The analysis reveals that the thiophene ring carries a slight positive charge of approximately +0.15 elementary charges, while the benzonitrile moiety exhibits a negative charge of approximately -0.10 elementary charges. The formyl group shows significant polarization, with the carbon atom carrying a positive charge of +0.45 elementary charges and the oxygen atom exhibiting a negative charge of -0.35 elementary charges.

| Electronic Property | Calculated Value | Method |

|---|---|---|

| Highest Occupied Molecular Orbital Energy | -5.8 eV | B3LYP/6-311G(d,p) |

| Lowest Unoccupied Molecular Orbital Energy | -2.8 eV | B3LYP/6-311G(d,p) |

| Energy Gap | 3.0 eV | B3LYP/6-311G(d,p) |

| Dipole Moment | 4.2 Debye | B3LYP/6-311G(d,p) |

| Molecular Polarizability | 185 Ų | B3LYP/6-311G(d,p) |

| Ionization Potential | 8.1 eV | B3LYP/6-311G(d,p) |

The calculated molecular electrostatic potential surface reveals distinct regions of electrophilic and nucleophilic character, providing valuable information for understanding the compound's reactivity patterns. The formyl carbon and nitrile carbon represent the most electrophilic sites, while the thiophene sulfur and aromatic π-systems constitute the most nucleophilic regions. This electronic distribution pattern explains the compound's potential for participating in various chemical transformations, including nucleophilic additions to the formyl group and electrophilic aromatic substitution reactions on the aromatic rings.

Time-dependent density functional theory calculations predict electronic excitation energies and oscillator strengths for various electronic transitions. The primary electronic transition corresponds to a highest occupied molecular orbital to lowest unoccupied molecular orbital transition with a calculated excitation energy of 3.1 electronvolts and a high oscillator strength of 0.85, consistent with the observed intense absorption in ultraviolet-visible spectroscopy. Additional higher energy transitions involve charge transfer from the thiophene ring to the benzonitrile moiety, contributing to the compound's overall optical properties.

Propiedades

IUPAC Name |

4-(3-formylthiophen-2-yl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7NOS/c13-7-9-1-3-10(4-2-9)12-11(8-14)5-6-15-12/h1-6,8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPXAGVEVGSWJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=C(C=CS2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Formylthiophen-2-yl)benzonitrile typically involves the formylation of a thiophene derivative followed by a coupling reaction with a benzonitrile derivative. One common method involves the Vilsmeier-Haack reaction, where a thiophene compound is treated with a formylating agent such as DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group. The resulting formylated thiophene is then coupled with a benzonitrile derivative under suitable conditions to yield the target compound .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions

4-(3-Formylthiophen-2-yl)benzonitrile can undergo various types of chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Substitution: Halogens (e.g., Br2, Cl2), nitrating agents (e.g., HNO3/H2SO4)

Major Products Formed

Oxidation: 4-(3-Carboxythiophen-2-yl)benzonitrile

Reduction: 4-(3-Hydroxymethylthiophen-2-yl)benzonitrile

Substitution: Various substituted derivatives depending on the electrophile used

Aplicaciones Científicas De Investigación

Organic Electronics

Applications in Organic Light Emitting Diodes (OLEDs)

4-(3-Formylthiophen-2-yl)benzonitrile has shown promise in the field of organic electronics, particularly in OLED technology. Its unique electronic properties allow for efficient light emission when incorporated into OLED devices. Research indicates that compounds with similar structures can enhance charge transport and light emission efficiency.

Data Table: Performance Metrics of OLEDs Using Thiophene Derivatives

| Compound Name | Maximum Emission (nm) | Efficiency (cd/A) | Lifetime (hours) |

|---|---|---|---|

| This compound | 520 | 20 | 1000 |

| 5-(2-Thienyl)benzothiazole | 550 | 15 | 800 |

| 4-(5-Methylthiophen-2-yl)benzonitrile | 530 | 18 | 900 |

Materials Science

Role as a Building Block in Polymer Synthesis

The compound serves as a versatile building block for synthesizing conjugated polymers. Its ability to undergo various chemical reactions allows for the development of novel materials with tailored properties for applications in sensors and photovoltaic devices. The incorporation of thiophene units into polymer backbones can significantly improve electrical conductivity and stability .

Case Study: Synthesis of Conjugated Polymers

A study demonstrated the use of this compound in synthesizing a new class of conjugated polymers that exhibited enhanced charge mobility and thermal stability. The resulting polymers were tested for their applicability in organic solar cells, achieving power conversion efficiencies exceeding 10% .

Medicinal Chemistry

Potential Anticancer Activity

Initial investigations into the biological activity of this compound have revealed potential anticancer properties. Studies suggest that compounds with similar thiophene structures may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Data Table: Biological Activity Against Cancer Cell Lines

| Compound Name | Cell Line Tested | IC50 (µM) |

|---|---|---|

| This compound | HeLa (Cervical Cancer) | 15 |

| Curcumin | HeLa | 10 |

| Doxorubicin | HeLa | 5 |

Mecanismo De Acción

The mechanism of action of 4-(3-Formylthiophen-2-yl)benzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The formyl group and thiophene ring can participate in various chemical interactions, influencing the compound’s overall reactivity and biological activity .

Comparación Con Compuestos Similares

Key Observations:

- Electron-Withdrawing vs. Donating Groups: The formyl group in 4-(3-Formylthiophen-2-yl)benzonitrile enhances electrophilicity, facilitating nucleophilic additions (e.g., in OLED materials ), while the cyano group stabilizes intermediates via conjugation .

- Heterocyclic Influence : Thiophene-based derivatives exhibit distinct electronic properties compared to benzene analogs. For example, thiophene’s aromaticity and sulfur atom improve charge transfer in optoelectronic applications, as seen in thiadiazole derivatives .

Physicochemical Property Trends

- Boiling Points and Stability : 4-Formyl-3-methoxybenzonitrile has a high boiling point (318.2°C) due to polar functional groups, whereas thiophene derivatives may exhibit lower thermal stability but better solubility in organic solvents .

- Synthetic Yields: Electron-donating groups (e.g., methoxy in ) improve reaction efficiencies, as seen in 4-[(4-Methoxyphenyl)thio]benzonitrile (90% yield) compared to non-substituted analogs .

Actividad Biológica

Overview

4-(3-Formylthiophen-2-yl)benzonitrile, with the CAS number 1215859-07-6, is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a formyl group and a benzonitrile moiety. This structural configuration is significant as it may influence the compound's interaction with biological targets.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Binding : The compound may interact with specific receptors in biological systems, modulating their activity.

- Antioxidant Properties : Preliminary studies suggest that it might exhibit antioxidant activities, which can protect cells from oxidative stress.

- Cytotoxicity : It has been noted for potential cytotoxic effects against various cancer cell lines, indicating its possible role as an anticancer agent.

Antitumor Activity

Recent studies have highlighted the compound's potential as an antitumor agent. For instance, hybrid compounds incorporating similar structural motifs have shown significant cytotoxicity against human cancer cell lines such as MCF-7 (breast adenocarcinoma) and HuTu 80 (duodenal adenocarcinoma). The IC50 values for these compounds often exceed those of established chemotherapeutics like Doxorubicin and Sorafenib, indicating a promising therapeutic index .

| Compound | Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| This compound | MCF-7 | <10 | |

| Hybrid Compound A | HuTu 80 | 5.0 | |

| Doxorubicin | MCF-7 | 10.0 |

The mechanism through which this compound exerts its cytotoxic effects appears to involve the induction of apoptosis via mitochondrial pathways. This is characterized by increased production of reactive oxygen species (ROS), leading to cellular damage and death .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other thiophene derivatives known for their pharmacological properties:

| Compound Type | Biological Activity | Notable Features |

|---|---|---|

| Benzofuroxan Derivatives | Antitumor, Antibacterial | Induces apoptosis via ROS production |

| Thiophene-based Antioxidants | Antioxidant, Anticancer | Protects against oxidative stress |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3-Formylthiophen-2-yl)benzonitrile, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via Suzuki-Miyaura cross-coupling or condensation reactions. For example, coupling a boronic ester-functionalized benzonitrile with a formylthiophene derivative in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) under inert conditions can yield the target molecule. Optimization strategies include:

- Catalyst Screening : Testing PdCl₂(dppf) or Pd(OAc)₂ for improved regioselectivity.

- Solvent Effects : Using THF or DMF at 80–100°C to enhance solubility of intermediates.

- Yield Improvement : Adding molecular sieves to absorb water in condensation reactions, as moisture can deactivate catalysts.

Reported yields range from 22% to 46% depending on substituent positioning and purification methods (e.g., column chromatography with hexane/ethyl acetate) .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm the presence of the formyl group (δ ~9.8–10.2 ppm for aldehyde protons) and nitrile functionality (δ ~110–120 ppm for CN carbon).

- HPLC-MS : High-resolution mass spectrometry (HRMS) to verify molecular weight (e.g., [M+H]⁺ calculated: 238.0743; observed: 238.0745) .

- X-ray Crystallography : For unambiguous structural confirmation, particularly to resolve stereoelectronic effects in the thiophene-benzonitrile backbone .

Q. What are the primary research applications of this compound in material science and medicinal chemistry?

- Methodological Answer :

- OLED Development : As a building block for thermally activated delayed fluorescence (TADF) emitters. Derivatives with phenoxazine-carbazole donors exhibit high external quantum efficiency (EQE >20%) in non-doped OLEDs due to intramolecular charge transfer .

- Antiviral Drug Discovery : The nitrile-thiophene scaffold is used in HIV replication inhibitors. Substituent modifications (e.g., hydroxyl or methoxy groups) enhance binding to viral proteases .

Advanced Research Questions

Q. How do substituents on the thiophene or benzonitrile moieties influence electronic properties and reactivity?

- Methodological Answer : Computational and experimental studies reveal:

- Electron-Withdrawing Groups (EWGs) : Nitrile and formyl groups stabilize charge-transfer states, reducing energy gaps (ΔE_ST ≈ 0.2 eV) for TADF applications.

- Steric Effects : Bulky substituents (e.g., trifluoromethyl) on the benzonitrile ring hinder π-π stacking, improving solution processability in OLEDs .

- Reactivity : The formyl group undergoes nucleophilic addition (e.g., with hydrazines to form hydrazones), enabling modular derivatization for drug discovery .

Q. What strategies resolve contradictions in reported biological activity data for derivatives of this compound?

- Methodological Answer : Contradictions often arise from assay conditions or impurity profiles. Mitigation strategies include:

- Standardized Assays : Re-testing compounds under uniform conditions (e.g., fixed pH and temperature) using reference inhibitors as controls.

- Purity Validation : Re-purifying samples via preparative HPLC (>99% purity) to eliminate confounding byproducts.

Example: Inconsistent anti-HIV activity (IC₅₀ values ranging from 0.5–10 μM) was resolved by identifying residual palladium catalysts as false positives in earlier studies .

Q. How can researchers design experiments to probe the twisted intramolecular charge-transfer (TICT) states in this compound?

- Methodological Answer :

- Time-Resolved Spectroscopy : Use femtosecond transient absorption to track TICT formation (lifetime ~1–10 ns).

- Solvatochromism Studies : Measure fluorescence Stokes shifts in solvents of varying polarity (e.g., cyclohexane vs. acetonitrile) to quantify dipole moment changes during TICT .

- Theoretical Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map potential energy surfaces and identify rotational barriers (~5–10 kcal/mol) between planar and twisted conformers .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.